1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

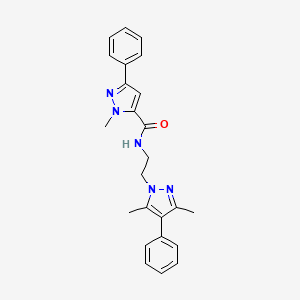

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone, also known as FIASP, is a novel insulin analog that has been developed for the treatment of diabetes. This compound has gained significant attention in the scientific community due to its unique properties, which make it a promising candidate for the management of diabetes.

Applications De Recherche Scientifique

Synthesis and Chemistry

- Efficient Synthesis for Medical Applications : The compound has been utilized in the efficient synthesis of NK(1) receptor antagonist aprepitant, demonstrating its relevance in pharmaceutical chemistry (Brands et al., 2003).

- Antimicrobial Applications : A variant of the compound showed potential in antimicrobial activities, highlighting its significance in developing new antimicrobial agents (Nagamani et al., 2018).

- Inhibitor of Cholesterol Absorption : Research indicates its use in designing potent inhibitors of cholesterol absorption, relevant in addressing cholesterol-related health issues (Rosenblum et al., 1998).

Molecular and Structural Studies

- Hydrogen-Bonding Patterns : Studies of its analogs provide insights into hydrogen-bonding patterns, useful for understanding molecular interactions (Balderson et al., 2007).

- Protein Kinase B (PKB) Inhibition : Novel azepane derivatives, related to the compound, were evaluated for PKB inhibition, suggesting therapeutic potential in treating diseases related to PKB (Breitenlechner et al., 2004).

Pharmaceutical Synthesis

- Intermediate in Antagonist Synthesis : The compound serves as an intermediate in synthesizing antagonists for various receptors, underlining its importance in drug development (ChemChemTech, 2022).

- Anticancer and QSAR Studies : A series of derivatives was synthesized and evaluated for anticancer activities, and QSAR studies demonstrated the importance of molecular parameters in describing its activity (Verma et al., 2015).

Additional Applications

- Spectroscopic Characterization and Docking Studies : This compound has been characterized using various spectroscopic techniques, and molecular docking studies have been conducted to understand its potential biological applications (Govindhan et al., 2017).

- Anxiolytic Activity : Research into its derivatives indicates potential anxiolytic activities, suggesting uses in treating anxiety-related disorders (Liszkiewicz et al., 2006).

Propriétés

IUPAC Name |

1-[3-(4-fluorophenyl)azepan-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FNO3S/c1-17(2)29(27,28)22-12-6-18(7-13-22)15-23(26)25-14-4-3-5-20(16-25)19-8-10-21(24)11-9-19/h6-13,17,20H,3-5,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRDITIEPCWLJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2726332.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)

![2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2726346.png)

![3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2726351.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726352.png)